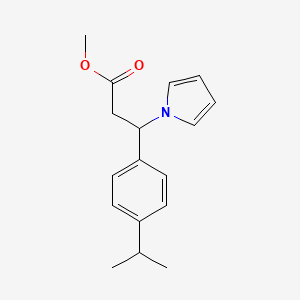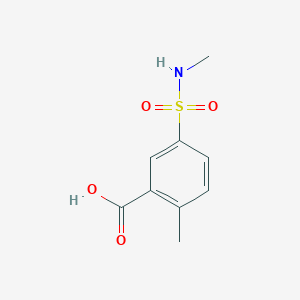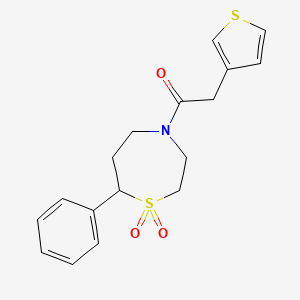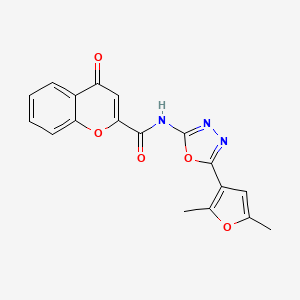
methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, also known as IPPP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a sweet, floral odor and a boiling point of approximately 260°C. IPPP is used in a variety of laboratory experiments, and has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chromatography Applications
In the study of chromatography, isotherm data, crucial for understanding interactions between compounds and stationary phases, have been extensively analyzed. For instance, the isotherm of 3-phenyl-1-propanol, a compound with structural similarities to methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, was determined on different commercially available ODS C18 packing materials, highlighting the importance of these analyses in improving chromatographic separation processes (Guan & Guiochon, 1996).
Thermochemistry and Kinetics
Research into the thermochemistry and kinetics of esters, such as ethyl propanoate and methyl butanoate, offers insights into the initiation reactions, intermediate products, and decomposition reactions. These studies provide valuable information for understanding the behavior of similar compounds under various conditions, aiding in the development of more efficient biofuels and understanding their environmental impact (El‐Nahas et al., 2007).
Transition-Metal Complexes
The synthesis and application of ligands for transition-metal complexes have been explored, with specific focus on the creation of novel types of N-heterocyclic carbenes. These ligands, including cyclic (amino)[bis(ylide)]carbene, act as bidentate ligands via the carbene center and the exocyclic ylidic carbon, showcasing the potential for synthesizing diverse transition-metal complexes (Asay et al., 2008).
Polymerization Initiators
The development of yttrium complexes as initiators for ε-caprolactone polymerization has been studied, demonstrating the potential of using tridentate ligands for controlling the polymerization process. This research paves the way for synthesizing polymers with tailored properties for specific applications (Matsuo et al., 2001).
Eigenschaften
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)14-6-8-15(9-7-14)16(12-17(19)20-3)18-10-4-5-11-18/h4-11,13,16H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYLUXYGBGGRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321025 |
Source


|
| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477850-23-0 |
Source


|
| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
![(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoic acid](/img/structure/B2754742.png)

![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)




![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2754753.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)
